3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid is an organic compound that features a benzoic acid moiety linked to a phenylpyridine structure through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid typically involves the coupling of 5-phenylpyridin-2-amine with 3-bromobenzoic acid. This reaction can be facilitated by using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic Acid: Known for its use in sunscreen and as a vitamin B complex component.
Thieno[2,3-b]pyridine Derivatives: Investigated for their potential in treating pharmaco-resistant epilepsy.
Benzothiazole Derivatives: Noted for their anti-tubercular activity.
Uniqueness
3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid is unique due to its specific structure, which combines a benzoic acid moiety with a phenylpyridine structure. This unique combination allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H14N2O2 |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-[(5-phenylpyridin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C18H14N2O2/c21-18(22)14-7-4-8-16(11-14)20-17-10-9-15(12-19-17)13-5-2-1-3-6-13/h1-12H,(H,19,20)(H,21,22) |
InChI Key |
PVIMHRIMOLNCGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.